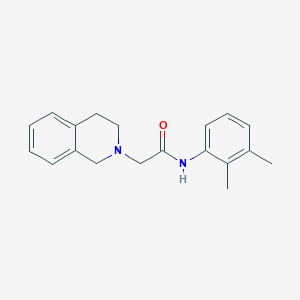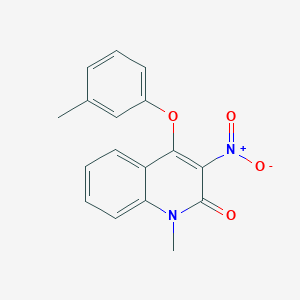
5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone, also known as BM212, is a synthetic compound that belongs to the class of furanones. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit potent biological activity at low concentrations. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and specific therapeutic agents based on the structure of 5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone. Another potential direction is to investigate its potential use in combination with other therapeutic agents to enhance their efficacy. Finally, more studies are needed to determine the safety and efficacy of 5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone in animal models and human clinical trials.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone involves the reaction of 4-bromobenzaldehyde and 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-(2-pyridinylmethylene)-2(3H)-furanone has been studied for its potential use as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-(pyridin-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-13-6-4-11(5-7-13)15-10-12(16(19)20-15)9-14-3-1-2-8-18-14/h1-10H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHFGVUXQSIXEL-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(4-bromophenyl)-3-(pyridin-2-ylmethylidene)furan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)



![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)


![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)


![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)